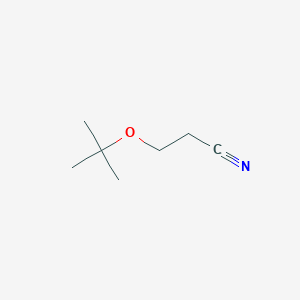

3-tert-Butoxypropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds containing tert-butyl groups and nitrile functionalities can be complex and often requires multiple steps. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involved an intramolecular lactonization reaction and was characterized by NMR spectroscopy and mass spectrometry . Another example is the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, which achieved high yields and enantiomeric excess . These examples demonstrate the intricate strategies required to incorporate tert-butyl groups and nitrile functionalities into complex molecules.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl and nitrile groups can be determined using techniques such as X-ray diffraction, as seen with the tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which was found to have a monoclinic space group and a bicyclo[2.2.2]octane structure . The molecular structure is crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Tert-butyl groups and nitriles are involved in a variety of chemical reactions. For example, tert-butyl nitrite (TBN) has been used to mediate the synthesis of 1,2,4-oxadiazol-5(4 H)-ones from terminal aryl alkenes , and as a N1 synthon in a multicomponent reaction leading to imidazo[1,2-a]quinolines . Additionally, tert-butyl nitrite has been employed in the nitration of phenols , and in the oxidative intermolecular sulfonamination of alkynes . These reactions highlight the versatility of tert-butyl and nitrile groups in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl and nitrile-containing compounds can vary widely. For instance, tert-butyl hypofluorite, a compound related to the tert-butyl group, has a melting point around -94°C and a boiling point of about +40°C . The reactivity of these compounds can also be influenced by the presence of the tert-butyl group, as seen in the chemoselective nitration of phenols and the formation of alkylalumoxanes upon hydrolysis of tri-tert-butylaluminum . These properties are essential for the practical application and handling of these chemicals in a laboratory setting.

Applications De Recherche Scientifique

- Chemical Synthesis : As a chemical compound, it could be used as a reagent or intermediate in the synthesis of other chemical compounds .

- Analytical Chemistry : It could be used in analytical methods such as NMR, HPLC, LC-MS, UPLC & more .

- Material Science : It could be used in the development or testing of new materials .

- Chemical Synthesis : As a chemical compound, it could be used as a reagent or intermediate in the synthesis of other chemical compounds .

- Analytical Chemistry : It could be used in analytical methods such as NMR, HPLC, LC-MS, UPLC & more .

- Material Science : It could be used in the development or testing of new materials .

Safety And Hazards

The safety information for 3-tert-Butoxypropanenitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation . Therefore, it is recommended to use personal protective equipment, including gloves and eye protection, when handling this compound .

Propriétés

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2,3)9-6-4-5-8/h4,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWQFUDBRVWOJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375430 |

Source

|

| Record name | 3-tert-Butoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-Butoxypropanenitrile | |

CAS RN |

99764-73-5 |

Source

|

| Record name | 3-tert-Butoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-butoxy)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

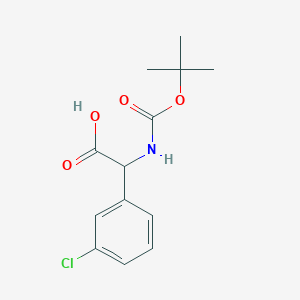

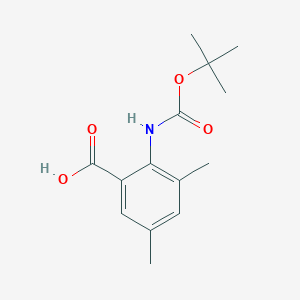

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)

![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)

![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)